molecular formula C12H9Cl2NO3 B12972873 Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B12972873
M. Wt: 286.11 g/mol
InChI Key: NJACVYBXPNTJIB-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 It is an ester derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate typically involves the reaction of 2,4-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(2,3-dichlorophenyl)isoxazole-5-carboxylate: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate: Contains only one chlorine atom on the phenyl ring.

    Ethyl 3-(2,4-difluorophenyl)isoxazole-5-carboxylate: Fluorine atoms replace chlorine atoms on the phenyl ring.

The uniqueness of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-6-10(15-18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3

InChI Key

NJACVYBXPNTJIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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